L-Monapterin
Overview
Description
Mechanism of Action
Target of Action
D-Monapterin, also known as D-threo-neopterin, is a pteridine derivative . It is present in body fluids and its elevated levels result from immune system activation, malignant disease, allograft rejection, and viral infections . .
Mode of Action
It is known to serve as a precursor in the biosynthesis of biopterin
Biochemical Pathways
D-Monapterin is involved in the pterine biosynthesis metabolic pathway . In bacteria, GTP cyclohydrolase converts GTP to dihydroneopterin triphosphate (H2NPt-P3), which acts as the biochemical precursor to folate, neopterin (NPt), monapterin (MPt), and biopterin (BPt)
Result of Action
It is known that elevated levels of D-Monapterin result from immune system activation, malignant disease, allograft rejection, and viral infections . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of D-Monapterin is not well-documented. D-Monapterin has been identified in various microorganisms, including Tetrahymena pyriformis, a protozoa living in fresh water, and E. coli . This suggests that the compound’s action may be influenced by the specific environmental conditions of these organisms.
Biochemical Analysis
Biochemical Properties
D-Monapterin is involved in a variety of biochemical reactions. It is found at the core of molybdenum cofactor (Moco) containing enzymes in the molybdopterin (MPT) ligand that coordinates molybdenum and facilitates cofactor activity . The enzymes and proteins it interacts with include GTP cyclohydrolase 1 (GCH1), which is involved in the conversion of GTP to 7,8-dihydroneopterin triphosphate .
Cellular Effects
D-Monapterin has significant effects on various types of cells and cellular processes. For instance, it has been found in saliva, suggesting its role in oral cavity processes
Molecular Mechanism
The mechanism of action of D-Monapterin at the molecular level is complex. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, D-Monapterin is involved in the conversion of GTP to 7,8-dihydroneopterin triphosphate, a process facilitated by the enzyme GTP cyclohydrolase 1 .
Temporal Effects in Laboratory Settings
Current studies suggest that D-Monapterin may have a role in the fluctuation of salivary total concentrations of neopterin (tNP) and biopterin (tBP) in various individuals .
Dosage Effects in Animal Models
Current research primarily focuses on its presence and role in microorganisms .
Metabolic Pathways
D-Monapterin is involved in the folate biosynthetic pathway . It is converted from GTP by the enzyme GTP cyclohydrolase 1
Transport and Distribution
It is known to exist in saliva , suggesting it may be transported and distributed in the oral cavity
Subcellular Localization
Current research primarily focuses on its presence and role in microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Monapterin can be synthesized through condensation reactions between 2,5,6-triamine-3,4-dihydropyrimidin-4-one and pentose phenylhydrazone derivatives under slightly acidic conditions . The regioselectivity is achieved via Amadori rearrangement, which provides a ketone for the initial nucleophilic attack .
Industrial Production Methods: the synthesis typically involves standard organic synthesis techniques, including condensation reactions and regioselective rearrangements .
Chemical Reactions Analysis
Types of Reactions: D-Monapterin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and halogenated compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pterin derivatives, while reduction can yield tetrahydropterins .
Scientific Research Applications
Chemistry: D-Monapterin is used as a precursor in the synthesis of various pterin derivatives, which are important in studying redox properties and catalytic activities .
Biology: In biological systems, D-Monapterin is involved in the biosynthesis of tetrahydrobiopterin, a cofactor for several enzymes, including phenylalanine hydroxylase .
Medicine: D-Monapterin has been studied as a potential biomarker for certain diseases, including cancer . Elevated levels of D-Monapterin in urine have been associated with immune system activation and malignant diseases .
Industry: While specific industrial applications are limited, D-Monapterin’s role in the synthesis of pterin derivatives makes it valuable in pharmaceutical and biochemical research .
Comparison with Similar Compounds
D-Neopterin: Similar in structure but differs in the configuration of the side chain.
L-Monapterin: The enantiomer of D-Monapterin, found in the urine of healthy individuals.
Biopterin: Another pterin derivative involved in similar biochemical pathways.
Uniqueness: D-Monapterin is unique due to its specific stereochemistry and its role in the biosynthesis of tetrahydrobiopterin . Its presence in certain biological systems and its potential as a disease marker further distinguish it from other pterin derivatives .
Properties
IUPAC Name |
2-amino-6-[(1S,2S)-1,2,3-trihydroxypropyl]-3H-pteridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQYVXCPAOLZOK-NJGYIYPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)[C@@H]([C@H](CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021403 | |
Record name | L-(+)-Monapterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-Threoneopterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000727 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2277-42-1, 2009-64-5 | |
Record name | L-(+)-Monapterin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2277-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neopterin, L-threo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-(+)-Monapterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [S-(R*,R*)]-2-amino-6-(1,2,3-trihydroxypropyl)-1H-pteridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.185 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [S-(R*,S*)]-2-amino-6-(1,2,3-trihydroxypropyl)-1H-pteridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.296 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEOPTERIN, L-THREO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H27WF8XSQO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-Threoneopterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000727 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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